molecular formula C13H15BrO3 B1374473 4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid CAS No. 1338494-92-0

4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid

Cat. No.: B1374473
CAS No.: 1338494-92-0
M. Wt: 299.16 g/mol
InChI Key: KZCDJCVOJBNCHR-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid is an organic compound with the molecular formula C13H15BrO3 and a molecular weight of 299.16 . This compound features a bromophenyl group attached to an oxane ring, which is further substituted with a carboxylic acid group. It is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid typically involves the following steps:

    Formation of Oxane Ring: The brominated phenyl compound undergoes a cyclization reaction to form the oxane ring. This can be achieved through intramolecular nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for bromination and cyclization steps.

    High-Pressure Reactors: Carboxylation is performed in high-pressure reactors to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of oxides and carboxylates.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid
  • 4-[(4-Fluorophenyl)methyl]oxane-4-carboxylic acid
  • 4-[(4-Methylphenyl)methyl]oxane-4-carboxylic acid

Uniqueness

4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and research studies.

Properties

IUPAC Name

4-[(4-bromophenyl)methyl]oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c14-11-3-1-10(2-4-11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCDJCVOJBNCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001171894
Record name 2H-Pyran-4-carboxylic acid, 4-[(4-bromophenyl)methyl]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338494-92-0
Record name 2H-Pyran-4-carboxylic acid, 4-[(4-bromophenyl)methyl]tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338494-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-carboxylic acid, 4-[(4-bromophenyl)methyl]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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